molecular formula C14H20N2O3S2 B2988270 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034284-19-8

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2988270
CAS No.: 2034284-19-8
M. Wt: 328.45
InChI Key: VGOSBFNJGOWKDF-UHFFFAOYSA-N
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H20N2O3S2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds with Antimicrobial Activities

Researchers have focused on synthesizing new heterocyclic compounds that incorporate a sulfamoyl moiety, aiming to develop potent antimicrobial agents. For instance, Darwish et al. (2014) reported the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. Their study showed that these newly synthesized compounds exhibited promising in vitro antibacterial and antifungal activities, indicating their potential for further development as antimicrobial agents E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014.

Chemical Transformations and Synthetic Methodologies

The research by Flynn et al. (1992) demonstrated the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to achieve annulation products containing carbonyl or exo-methylene functionality. This study highlights the compound's role in facilitating complex chemical transformations, contributing to advancements in synthetic organic chemistry D. Flynn, D. L. Zabrowski, & R. Nosal, 1992.

Structural Analysis and Conformational Studies

Yang et al. (2008) provided a detailed structural analysis of a related compound, (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane. Their work focused on understanding the molecule's conformation, which is crucial for designing drugs with specific biological activities. Such studies are essential for developing new therapeutic agents by exploring the structural aspects of biologically active compounds Li-min Yang, Liang Zhu, Yin-yao Niu, Hong-Zhuan Chen, & Yang Lu, 2008.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-21(18,19)16-11-4-5-12(16)8-10(7-11)15-14(17)9-13-3-2-6-20-13/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOSBFNJGOWKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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